molecular formula C21H22N4O3 B7464109 N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B7464109
M. Wt: 378.4 g/mol
InChI Key: XHHSELYUKYJDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a morpholine ring, a phenyl group, and a quinazolinone moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinazolinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways . The morpholine ring may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide stands out due to its unique combination of a morpholine ring, phenyl group, and quinazolinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(14-25-15-22-19-4-2-1-3-18(19)21(25)27)23-17-7-5-16(6-8-17)13-24-9-11-28-12-10-24/h1-8,15H,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHSELYUKYJDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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